molecular formula C12H11BrN2O3 B2900828 Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1820685-82-2

Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2900828
CAS No.: 1820685-82-2
M. Wt: 311.135
InChI Key: PMRHYDAUGFZOAI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 1820685-82-2, MFCD28369601) is a heterocyclic compound with a pyrido[1,2-a]pyrimidine core substituted with a bromine atom at position 7, a methyl group at position 9, and an ethyl carboxylate at position 3 . Its molecular formula is C₁₁H₉BrN₂O₃ (MW: 297.1), and it is primarily used in medicinal chemistry research, particularly in synthesizing analogs targeting enzymes like TDO2 (tryptophan 2,3-dioxygenase) . The compound’s synthesis involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines under prolonged heating in ethanol, requiring a double excess of amine due to reduced reactivity caused by stable salt formation .

Properties

IUPAC Name

ethyl 7-bromo-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(17)9-5-14-10-7(2)4-8(13)6-15(10)11(9)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRHYDAUGFZOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CN2C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ester.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable solvent, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate esters

  • Reduction: Compounds with reduced bromine content

  • Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry: In chemistry, Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS Molecular Formula Substituents Key Properties Biological Activity
Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 1820685-82-2 C₁₁H₉BrN₂O₃ 7-Br, 9-Me Solubility: 10 mM in DMSO; Stability: Forms stable salts with amines Analgesic activity in acetic acid writhing model; potential TDO2 inhibitor
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 32092-18-5 C₁₁H₁₀N₂O₃ None Purity: >98%; Storage: Room temperature Not explicitly reported; used as a precursor in heterocyclic synthesis
Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 52578-37-7 C₁₀H₁₀N₂O₄ 2-OH Reactivity: Prone to amidation; NMR shows deshielded aromatic protons Moderate analgesic activity; lower potency than brominated analogs
Ethyl 6-methyl-4-oxo-1-propanoylhexahydropyrido[1,2-a]pyrimidine-3-carboxylate 33499-11-5 C₁₅H₂₂N₂O₄ 6-Me, 1-propanoyl Density: 1.21 g/cm³; Boiling point: 484°C Not reported; structural saturation may reduce bioactivity
Ethyl 4-(2,4-dichlorophenyl)-2-methylbenzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate - C₁₇H₁₄Cl₂N₂O₂S 2-Me, 4-(2,4-Cl₂Ph) Crystal structure: Screw-boat conformation; hydrogen-bonded slabs Antibacterial activity inferred from structural analogs

Structural and Electronic Effects

  • Bromine Substitution: The 7-bromo substituent in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with non-halogenated analogs like Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 32092-18-5), which lack such reactivity .
  • Methyl Group at Position 9 : The 9-methyl group sterically hinders interactions at the pyrimidine ring, reducing reactivity with amines compared to des-methyl analogs .
  • Hydroxyl vs. Carboxylate : The 2-hydroxy analog (CAS 52578-37-7) exhibits shifted aromatic proton signals in NMR (δ 7.8–8.2 ppm) due to intramolecular hydrogen bonding, unlike the brominated compound’s deshielded protons (δ 8.3–8.5 ppm) .

Biological Activity

Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and therapeutic implications based on available literature.

Chemical Structure and Properties

Molecular Formula: C11_{11}H9_{9}BrN2_{2}O3_{3}
CAS Number: 16867-56-4
Molecular Weight: 297.10 g/mol

The compound features a pyrido[1,2-a]pyrimidine core with a bromine atom at the 7th position and an ethyl ester at the 3rd position. This unique structure contributes to its reactivity and interaction with biological systems.

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common approach includes:

  • Formation of Pyrido-Pyrimidine Core: Utilizing bromoacetylenes in reactions with pyrrole derivatives.
  • Carboxylation: Introduction of carboxylic acid groups through nucleophilic substitution.
  • Esterification: Conversion of the carboxylic acid to an ethyl ester using ethanol and acid catalysts.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties: Compounds in this family have been studied for their ability to inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study evaluated the antibacterial activity of pyrido[1,2-a]pyrimidines, revealing that derivatives with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
  • Anticancer Potential:
    • Research focused on pyrido[2,3-d]pyrimidines showed that ethyl-substituted analogues significantly inhibited the growth of cancer cell lines by interfering with kinase signaling pathways .
    • Another study reported that certain derivatives selectively targeted the EPH receptor family, which is overexpressed in various cancers, demonstrating a mechanism for potential therapeutic applications .

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at position 7; Ethyl esterAntimicrobial, Anticancer
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidin-7-oneChlorine substitutionsKinase inhibition
N-(4-fluorobenzyl)-4-oxo-pyrido[1,2-a]pyrimidineFluorine substitutionVaries by substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The compound is synthesized via bromination of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Key steps include using excess benzylamine (≥2× stoichiometric) in ethanol under reflux, with extended reaction times (≥12 hours) to overcome reduced reactivity of pyrido-pyrimidine esters . Triethyl methanetricarboxylate may serve as both a condensing agent and solvent, improving yield and minimizing side products (e.g., amidation byproducts) .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Conducted in DMSO-d6 with TMS as an internal standard. Key signals include aromatic proton shifts (δ 7.2–8.5 ppm) and methyl group resonances (δ 2.5–3.0 ppm) .
  • X-ray crystallography : Use SHELX (e.g., SHELXL/SHELXS) for structure refinement. For example, pyrido-pyrimidine derivatives exhibit screw-boat conformations and planar deviations of 3–5° between fused rings .
  • Elemental analysis : Validate purity via microanalysis (e.g., EuroVector EA-3000) .

Q. How does the bromine substituent influence chemical reactivity?

  • Methodological Answer : Bromine at the 7-position enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling). Comparative SAR studies show brominated analogs exhibit 2–3× higher activity in analgesic assays than non-brominated derivatives, attributed to improved target binding .

Q. What solvent systems are suitable for solubility studies?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For in vitro assays, optimize solubility via co-solvents (e.g., 10% PEG-400 in PBS) while monitoring stability via HPLC .

Advanced Research Questions

Q. How can tautomerism affect the compound’s bioactivity in solution?

  • Methodological Answer : Pyrido-pyrimidine cores exhibit zwitterionic tautomerism (e.g., protonation at N1 and charge localization at C3). Use 15N NMR to confirm tautomeric equilibria, as seen in related ethyl 9-dimethylaminomethylene-4-oxo derivatives . Adjust assay pH (e.g., 7.4 vs. 5.0) to stabilize bioactive tautomers .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolic stability : Use liver microsome assays to assess rapid degradation (e.g., t1/2 < 30 min) that may mask activity .
  • Off-target screening : Employ kinase/GPCR panels to rule out promiscuous binding .

Q. How to address crystallization challenges for X-ray studies?

  • Methodological Answer :

  • Co-crystallization : Use fragment-based additives (e.g., 2-methyl-2,4-pentanediol) to stabilize flexible regions.
  • Software tools : SHELXD/SHELXE for experimental phasing; ORTEP-3 for visualizing hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .

Q. What computational methods predict SAR for pyrido-pyrimidine derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with homology models of target enzymes (e.g., COX-2).
  • QSAR models : Train on datasets of 4-oxo-pyrido-pyrimidine analogs to correlate substituent electronegativity (e.g., Br vs. Cl) with IC50 values .

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